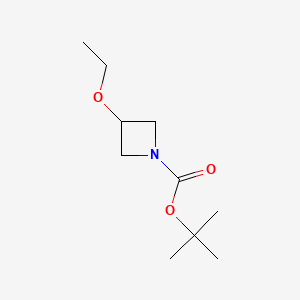

tert-Butyl 3-ethoxyazetidine-1-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-ethoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDXEJEAPMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718524 | |

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-57-3 | |

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Azetidine Core Structures and Derivatives

General Challenges in Azetidine (B1206935) Ring Synthesis

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, presents a unique set of challenges for synthetic chemists. researchgate.net The primary obstacle stems from the considerable ring strain of the azetidine ring, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate stability means that while azetidines are more stable and easier to handle than aziridines, the formation of the four-membered ring is often thermodynamically and kinetically challenging. researchgate.netrsc.org

A significant competing reaction pathway that hampers azetine (the unsaturated analogue of azetidine) synthesis is thermal fragmentation through electrocyclic ring-opening, which leads to the formation of aza-dienes. nih.gov This competing reaction has hindered the development of general and high-yielding synthetic strategies. nih.gov Furthermore, for certain unsaturated derivatives like 1-azetines, the imine functionality is prone to hydrolysis, adding another layer of difficulty to their synthesis and isolation. nih.gov Consequently, many established methods for azetidine synthesis have limitations in terms of substrate scope or general applicability. nih.gov Overcoming these inherent challenges remains a central focus in the ongoing development of azetidine chemistry. researchgate.net

Seminal and Contemporary Approaches to Azetidine Ring Construction

Chemists have developed a diverse array of strategies to construct the azetidine core, ranging from classical cyclization reactions to modern, strain-driven methods. These approaches can be broadly categorized into ring contractions, cycloadditions, intramolecular cyclizations, reductive transformations, and strain-release homologations.

Ring contraction of five-membered rings, such as pyrrolidinones, offers a viable pathway to the azetidine core. magtech.com.cn A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org This method, reported by Blanc and colleagues in 2014, involves treating the α-bromo-N-sulfonylpyrrolidinone with a base like potassium carbonate in the presence of a nucleophile. rsc.orgnih.gov

The proposed mechanism involves a nucleophilic attack on the N-activated amide carbonyl group, leading to N-C(O) bond cleavage. rsc.org The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, then undergoes an intramolecular SN2 cyclization to afford the contracted azetidine ring. rsc.org This method is versatile, allowing for the efficient incorporation of various nucleophiles such as alcohols, phenols, and anilines into the final azetidine product. nih.govorganic-chemistry.org The required α-bromopyrrolidinone precursors can be selectively prepared by monobromination of readily available N-sulfonyl-2-pyrrolidinones. nih.gov

Table 1: Synthesis of N-Sulfonylazetidines via Ring Contraction

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinone | Methanol | K₂CO₃ (3 equiv), MeCN/MeOH (9:1), 60 °C, 3h | Corresponding α-methoxy-N-sulfonylazetidine | Good | rsc.org |

| α-bromo N-sulfonylpyrrolidinone | Various alcohols, phenols, anilines | K₂CO₃, solvent | Corresponding α-substituted N-sulfonylazetidines | Efficient | nih.govorganic-chemistry.org |

Cycloaddition reactions are powerful tools for constructing cyclic systems, and [2+2] cycloadditions are particularly prominent in synthesizing four-membered rings. rsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgnih.govresearchgate.net This reaction can be performed in both intermolecular and intramolecular fashions. rsc.orgnih.gov

Historically, these reactions have been plagued by challenges, including the requirement for UV light and the use of specific imine substrates (like azauracils or N-arylsulfonylimines) which can limit the synthetic utility of the resulting azetidine products. nih.govresearchgate.net Competing E/Z isomerization of the imine upon photoexcitation is another common issue, often necessitating the use of cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on overcoming these limitations. The Schindler group, for instance, has developed visible-light-mediated intermolecular aza Paternò–Büchi reactions. researchgate.netspringernature.com One approach utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be activated by an iridium photocatalyst under visible light. rsc.orgchemrxiv.org This method is characterized by its mild conditions, operational simplicity, and broad substrate scope, accommodating both activated and unactivated alkenes. rsc.orgchemrxiv.org

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). mdpi.com This reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, followed by electrocyclization to yield the four-membered ring. mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com

Table 2: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi (Intermolecular) | 2-Isoxazoline-3-carboxylates + Alkenes | Visible light, Ir(III) photocatalyst | Mild conditions, broad alkene scope, overcomes limitations of UV methods. | rsc.orgspringernature.com |

| Aza Paternò–Büchi (Intramolecular) | Imine and alkene in the same molecule | UV light, direct or sensitized excitation | Forms bicyclic azetidine scaffolds. | rsc.orgnih.gov |

| Staudinger Synthesis | Ketene (from acyl chloride) + Imine | Tertiary amine, various temperatures | Classic method for synthesizing β-lactams (azetidin-2-ones). | mdpi.com |

| Aza Paternò–Büchi (Intermolecular) | N-(arylsulfonyl)imines + Styrenyl alkenes | 365 nm UV light | Stereospecific reaction proceeding via a singlet state exciplex. | nih.gov |

Intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of azetidines, typically involving the formation of a C-N bond. magtech.com.cnacs.org

Electrophilic Cyclization of Homoallylamines: The cyclization of homoallylamines can be induced by electrophiles. For example, the NBS-induced reaction of camphene (B42988) with sulfonamides in the presence of cesium carbonate can lead to the formation of azetidine heterocycles. researchgate.net This approach is part of a broader category of amine cyclizations that are crucial for heterocycle synthesis. researchgate.netmagtech.com.cn

Reductive Cyclization of Imines: The reductive cyclization of β-haloalkylimines is another pathway to form the azetidine ring. magtech.com.cn This method involves the formation of the C-N bond concurrent with a reduction step.

Aminolysis of Epoxy Amines: A highly effective and more recent method involves the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an excellent catalyst for the highly regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction is noteworthy for its tolerance of various functional groups, including those that are sensitive to acid or are Lewis basic. nih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, which is an alternative to traditional SN2 reactions that use leaving groups like halogens or mesylates. nih.govfrontiersin.org This method provides a useful route to azetidines bearing an adjacent hydroxyl group, which can serve as a handle for further functionalization. frontiersin.org While the intramolecular aminolysis of unprotected linear 3,4-epoxy amines was rarely reported previously, this catalytic system has established it as a viable synthetic route. frontiersin.orgresearchgate.net

The reduction of β-lactams (azetidin-2-ones) is a well-established method for accessing the corresponding saturated azetidine ring. magtech.com.cnchemrxiv.orgacs.org This transformation is a key step in many synthetic sequences because β-lactams are readily accessible through methods like the Staudinger ketene-imine cycloaddition. magtech.com.cnmdpi.com Various reducing agents can be employed for this purpose, converting the amide carbonyl group into a methylene (B1212753) group. This approach provides a reliable route to substituted azetidines, leveraging the extensive chemistry developed for β-lactam synthesis. chemrxiv.orgacs.org

A modern and powerful strategy for the modular construction of azetidines involves exploiting the high ring strain of bicyclic precursors in a process known as strain-release homologation. rsc.orgacs.org This method often utilizes the highly strained and reactive azabicyclo[1.1.0]butane system. acs.orgnih.govthieme-connect.com

In a key example developed by Aggarwal and coworkers, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. acs.orgnih.gov The resulting intermediate boronate complex, upon N-protonation, undergoes a 1,2-migration coupled with the cleavage of the central C-N bond. acs.orgnih.gov This bond cleavage relieves the significant ring strain of the bicyclic system, driving the reaction forward and resulting in the formation of a homologated azetidinyl boronic ester. organic-chemistry.orgacs.org

This methodology is highly versatile, applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.orgnih.gov The resulting azetidinyl boronic esters are valuable synthetic intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety. acs.orgnih.gov More recently, this concept has been extended to a four-component reaction, allowing for the rapid and modular synthesis of diverse 1,3,3-trisubstituted azetidines by leveraging a strain-release-driven anion relay sequence. nih.govbris.ac.uk This approach highlights the synthetic power of using strain release as a driving force for complex bond formations. acs.orgthieme-connect.com

Table 3: Strain-Release Homologation for Azetidine Synthesis

| Key Reagent | Coupling Partner | Process | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Azabicyclo[1.1.0]butyl lithium | Boronic Esters | Trapping, N-protonation, 1,2-migration, ring-opening | Homologated azetidinyl boronic esters | Modular, broad scope, stereospecific. | acs.orgnih.gov |

| Azabicyclo[1.1.0]butyl lithium | Acyl silanes, followed by two other electrophiles | Multicomponent nih.govnih.gov-Brook rearrangement/strain-release-driven anion relay | 1,3,3-Trisubstituted azetidines | Diversity-oriented, rapid, modular. | nih.govbris.ac.uk |

Targeted Synthesis of Functionalized Azetidine Intermediates Relevant to tert-Butyl 3-Ethoxyazetidine-1-Carboxylate

The synthesis of complex azetidine-containing molecules relies on the availability of versatile and appropriately functionalized azetidine building blocks. The following subsections detail the preparation of key intermediates that serve as precursors in the elaboration of the azetidine scaffold.

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a crucial starting material for accessing a variety of 3-substituted azetidines. A common synthetic route involves the N-protection and debenzylation of a pre-existing azetidine ring.

One established method begins with 1-benzylazetidin-3-ol (B1275582). nih.gov This starting material undergoes a reaction to protect the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the removal of the benzyl (B1604629) group via catalytic hydrogenation. In a typical procedure, 1-benzylazetidin-3-ol is treated with di-tert-butyl dicarbonate (B1257347) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govchemicalbook.com The reaction mixture is stirred overnight at room temperature. nih.gov Following the reaction, the catalyst is filtered off, and the solvent is removed under vacuum to yield the crude product. nih.gov Purification can be achieved by recrystallization from a suitable solvent like n-heptane to afford pure, solid tert-butyl 3-hydroxyazetidine-1-carboxylate. scienceopen.com

An alternative approach starts from 1-diphenylmethyl-3-hydroxyazetidine (also known as 1-benzhydrylazetidin-3-ol). chemicalbook.com The synthesis involves a two-step process where the starting material is first treated with sodium carbonate in a biphasic system of dichloromethane (B109758) and water. chemicalbook.com After separation and concentration of the organic layer, the resulting free base is dissolved in a solvent like tetrahydrofuran (B95107) (THF). Di-tert-butyl dicarbonate and a palladium on carbon catalyst are then added, and the mixture is subjected to hydrogenation. chemicalbook.com Upon completion, the reaction mixture is filtered, and the product is purified by column chromatography to give tert-butyl 3-hydroxyazetidine-1-carboxylate as a colorless oil that solidifies upon standing. chemicalbook.com

| Starting Material | Key Reagents | Product | Reference |

| 1-Benzylazetidin-3-ol | 5% Pd/C, H₂ | tert-Butyl 3-hydroxyazetidine-1-carboxylate | nih.gov |

| 1-Diphenylmethyl-3-hydroxyazetidine hydrochloride | Sodium carbonate, Di-tert-butyl dicarbonate, 20% Pd/C, H₂ | tert-Butyl 3-hydroxyazetidine-1-carboxylate | chemicalbook.com |

The oxidation of the hydroxyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate provides tert-butyl 3-oxoazetidine-1-carboxylate, a versatile ketone intermediate. guidechem.comchemicalbook.com This transformation can be accomplished using various modern oxidation methods.

One common method is the Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine (B92270) complex in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534). guidechem.com In this procedure, the alcohol is dissolved in DMSO, and triethylamine is added, followed by the dropwise addition of the pyridine sulfur trioxide complex in DMSO. guidechem.com The reaction is typically stirred at room temperature for a couple of hours. guidechem.com Workup involves pouring the mixture into ice water and extracting with an organic solvent like ethyl acetate (B1210297) to yield the desired ketone. guidechem.com

Another widely used method involves oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. nih.govscienceopen.com This can be performed using sodium hypochlorite (B82951) (NaClO) as the oxidant in the presence of potassium bromide in a dichloromethane solution. nih.gov A greener alternative utilizes a TEMPO-hydrogen peroxide (H₂O₂) system within a microchannel reactor, which allows for a more controlled and efficient oxidation process. nih.govscienceopen.com In a more traditional setup, N-methyl-N-morpholine oxide (NMO) can also be employed as the co-oxidant with a catalytic amount of a ruthenium complex. guidechem.com

| Starting Material | Oxidation System | Product | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyridine sulfur trioxide, DMSO, Triethylamine | tert-Butyl 3-oxoazetidine-1-carboxylate | guidechem.com |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr | tert-Butyl 3-oxoazetidine-1-carboxylate | nih.gov |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, H₂O₂ (Microchannel reactor) | tert-Butyl 3-oxoazetidine-1-carboxylate | nih.govscienceopen.com |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | NMO, 4A Molecular Sieves | tert-Butyl 3-oxoazetidine-1-carboxylate | guidechem.com |

The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate allows for a variety of subsequent chemical transformations, with the Wittig reaction being a prominent example for the formation of carbon-carbon double bonds. ambeed.comorganic-chemistry.org

A key application of the Wittig reaction in this context is the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, an important intermediate for pharmaceuticals like baricitinib. nih.govscienceopen.com This reaction involves the treatment of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphorus ylide generated from a phosphonate (B1237965) ester. nih.gov Specifically, diethyl (cyanomethyl)phosphonate is deprotonated with a strong base, such as potassium tert-butoxide, in a solvent like THF at low temperatures. nih.govscienceopen.com The resulting ylide then reacts with the azetidine ketone. nih.gov The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature, before being quenched and worked up to provide the desired α,β-unsaturated nitrile. nih.govscienceopen.com This olefination creates an exocyclic double bond on the azetidine ring, introducing a valuable functional handle for further modifications. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | nih.govscienceopen.com |

tert-Butyl 3-cyanoazetidine-1-carboxylate is another valuable intermediate, which can be prepared and further functionalized. A synthetic route to this compound starts from tert-butyl 3-iodoazetidine-1-carboxylate. semanticscholar.org The iodo-substituent is displaced by a cyanide nucleophile, typically using sodium cyanide (NaCN) in a polar aprotic solvent like DMSO at elevated temperatures. semanticscholar.org

Once formed, the C-3 position of tert-butyl 3-cyanoazetidine-1-carboxylate, which is adjacent to the electron-withdrawing cyano group, can be deprotonated and subsequently alkylated. semanticscholar.org This is achieved by treating the cyanoazetidine with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in THF at a low temperature (e.g., -78 °C). semanticscholar.org The resulting carbanion can then be quenched with various electrophiles, such as alkyl halides (e.g., methyl iodide or allyl bromide), to introduce a substituent at the 3-position. semanticscholar.org This methodology allows for the synthesis of a range of 3-substituted-3-cyanoazetidines. semanticscholar.org

| Starting Material | Reagents for Cyanation | Product of Cyanation | Reagents for Alkylation | Alkylated Product Example | Reference |

| tert-Butyl 3-iodoazetidine-1-carboxylate | NaCN, DMSO | tert-Butyl 3-cyanoazetidine-1-carboxylate | 1. LiHMDS, THF; 2. Methyl iodide | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | semanticscholar.org |

| tert-Butyl 3-iodoazetidine-1-carboxylate | NaCN, DMSO | tert-Butyl 3-cyanoazetidine-1-carboxylate | 1. LiHMDS, THF; 2. Allyl bromide | tert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylate | semanticscholar.org |

Spirocyclic scaffolds containing an azetidine ring are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.gov These compounds can be synthesized through various strategies, often involving intramolecular cyclization reactions.

One approach involves the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. nih.govacs.org This method utilizes an intramolecular C-C bond formation, catalyzed by a chiral phase-transfer catalyst. nih.gov The reaction can be performed in a one-pot procedure starting from a 3-diazo isatin. nih.govacs.org The resulting spirocyclic products can be further elaborated by, for example, orthogonal deprotection of protecting groups on the azetidine and oxindole (B195798) nitrogens. nih.gov

Another strategy focuses on the synthesis of "angular" spirocyclic azetidines. domainex.co.uk In this method, alkenes are reacted with Graf's isocyanate to form β-lactams, which are then reduced using aluminum hydride to yield the desired angular spirocyclic azetidines. domainex.co.uk This reaction is compatible with various functional groups and has been demonstrated on a gram scale. domainex.co.uk The resulting spirocyclic azetidines occupy a different chemical space compared to their "linear" isomers and can serve as bioisosteres for other cyclic amines like piperazines. domainex.co.uk

Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile reagents for the divergent synthesis of a wide array of azetidine derivatives. acs.orgnih.govchemrxiv.org This novel methodology relies on a defluorosulfonylation (deFS) reaction pathway, where the ASF acts as a precursor to a carbocation under mild thermal conditions. nih.govchemrxiv.org

The synthesis of ASFs themselves is a key step, and divergent routes to these reagents have been developed. nih.gov Once obtained, the ASFs can be reacted with a broad range of nucleophiles, including amines, alcohols, azoles, and even complex drug molecules, to introduce the azetidine moiety. acs.orgnih.gov This process is characterized by its wide functional group tolerance, accommodating sensitive groups like esters, free alcohols, and tertiary amines. acs.orgnih.gov The reaction effectively generates 3-substituted azetidines in a modular fashion. nih.gov The resulting azetidine products can also possess handles for further derivatization, such as a removable protecting group on the azetidine nitrogen, allowing for subsequent synthetic transformations. nih.gov This strategy provides a powerful tool for rapidly accessing novel chemical matter for drug discovery programs. acs.orgnih.govchemrxiv.org

Enantioselective Synthesis of Chiral Azetidine Scaffolds

The generation of enantioenriched azetidines is of paramount importance, as the stereochemistry of substituents on the ring often dictates biological activity. Historically, the synthesis of chiral azetidines relied on using substrates with pre-existing chirality or stoichiometric chiral auxiliaries. acs.org Contemporary research, however, has shifted towards catalytic enantioselective methods, which are more efficient and atom-economical.

A variety of catalytic asymmetric strategies have been developed. These include the use of chiral, azetidine-derived ligands and organocatalysts to induce asymmetry in reactions such as Friedel-Crafts alkylations and Michael-type reactions. researchgate.netresearchgate.netbirmingham.ac.uk For instance, cinchona alkaloid-derived catalysts have been successfully employed in the formal [2+2] cycloaddition of allenoates and imines to produce highly enantioenriched 2,4-disubstituted azetidines. thieme-connect.com

One notable advancement is the copper-catalyzed enantioselective difunctionalization of azetines, which provides access to chiral 2,3-disubstituted azetidines. acs.org This method installs two versatile functional groups, a boryl and an allyl group, across the double bond of an azetine with the concurrent formation of two new stereogenic centers. acs.org The reaction proceeds with high diastereo- and enantioselectivity, offering a direct route to complex chiral scaffolds that were previously difficult to access. acs.org

Another key approach involves the asymmetric synthesis of 3-substituted azetidines. A method for preparing enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners is based on the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov While direct enantioselective synthesis of 3-alkoxyazetidines is less commonly reported, methods for producing chiral 3-alkoxyazetidin-2-ones from formaldehyde (B43269) N,N-dialkylhydrazones have been developed, which could serve as precursors to chiral 3-alkoxyazetidines after reduction. nih.gov The synthesis of the key chiral intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, is crucial for obtaining chiral derivatives like this compound.

Table 1: Examples of Catalytic Enantioselective Synthesis of Azetidine Derivatives

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Boryl Allylation | Cu/Bisphosphine | Azetines, Allyl Phosphates, Borylating Agent | Chiral 2,3-disubstituted azetidines | High enantioselectivity (up to 99% ee) and diastereoselectivity. Two stereocenters created in one step. | acs.org |

| Formal [2+2] Cycloaddition | Cinchona Alkaloid Amide | N-sulfonylimines, Allenoates | Chiral 2,4-disubstituted azetidines | Excellent enantioselectivity (er from 92.5:7.5 to 99:1). | thieme-connect.com |

| Addition to Glyoxylic Acid Oxime | Zinc-mediated with Camphor Sultam Auxiliary | Allylic Halides, Glyoxylic Acid O-benzyl Oxime Derivative | Enantiopure L-azetidine-2-carboxylic acid and 3-substituted analogs | Provides access to conformationally constrained amino acid analogs. | nih.gov |

| Staudinger Cycloaddition | Not specified (uses chiral auxiliary) | Formaldehyde N,N-Dialkylhydrazones, Alkoxyacetyl Chloride | 4-Unsubstituted 3-alkoxyazetidin-2-ones | Method to introduce alkoxy group at C3 with stereocontrol. | nih.gov |

Green Chemistry Principles and Process Intensification in Azetidine Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for reducing environmental impact and improving process efficiency. mdpi.comnih.gov This involves strategies like waste prevention, using safer solvents, improving energy efficiency, and employing catalytic reagents. nih.gov Process intensification, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better reproducibility. frontiersin.orgunito.it

A pertinent example is the development of a green and cost-effective synthesis for an intermediate of the drug Baricitinib, which involves the key precursor, tert-butyl 3-oxoazetidine-1-carboxylate. nih.gov The synthesis starts from tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govnih.gov A greener oxidation method was developed using a microchannel reactor with a composite catalyst-O₂ system or a TEMPO/H₂O₂ system. nih.govscienceopen.com This continuous flow process offers advantages such as reduced reaction times, lower catalyst loading, and the use of a safer oxidant (O₂ or H₂O₂) compared to traditional methods using reagents like NaClO. nih.gov

Furthermore, continuous flow technology has been applied to the synthesis of 3-substituted azetidines from N-Boc-3-iodoazetidine. uniba.itacs.org This approach enables the safe handling of reactive organolithium intermediates at higher temperatures than in batch processes, significantly reducing reaction times. uniba.itacs.org The use of cyclopentyl methyl ether (CPME), an environmentally responsible solvent, further enhances the green credentials of this method. uniba.it These intensified processes represent a significant step towards more sustainable manufacturing of azetidine-containing molecules. unito.it

Table 2: Green Chemistry and Process Intensification in Azetidine Intermediate Synthesis

| Process | Starting Material | Key Technology | Reagents/Solvents | Advantages | Reference |

|---|---|---|---|---|---|

| Oxidation | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Microchannel Reactor (Continuous Flow) | Composite catalyst/O₂ or TEMPO/H₂O₂; CH₃CN or CH₂Cl₂ | Improved safety (avoids hazardous oxidants), reduced reaction time, suitable for industrial scale-up. | nih.govscienceopen.com |

| C3-Functionalization | N-Boc-3-iodoazetidine | Continuous Flow Reactor | n-Hexyllithium, various electrophiles; Cyclopentyl methyl ether (CPME) | Enables use of greener solvent (CPME), allows higher temperatures for faster reactions, safe handling of reactive intermediates. | uniba.itacs.org |

Iv. Applications of Azetidine Scaffolds in Pharmaceutical and Agrochemical Research

Azetidines as Privileged Building Blocks in Drug Discovery and Chemical Biology

Azetidines are considered privileged scaffolds in medicinal chemistry due to their ability to impart favorable properties onto bioactive molecules. nih.govpharmablock.com Their rigid structure helps to fine-tune pharmacological profiles, and their incorporation into drug candidates has led to numerous successful therapeutic agents. nih.govchemrxiv.org The utility of azetidines spans various therapeutic areas, including treatments for cancer, infectious diseases, and neurological disorders. nih.govsciencedaily.com

The compact and rigid nature of the azetidine (B1206935) ring makes it an excellent component for constructing spirocyclic systems—molecules where two rings share a single atom. nih.govresearchgate.net These spirocyclic structures are highly sought after in drug discovery because their inherent three-dimensionality and structural novelty allow for a more comprehensive exploration of chemical space. researchgate.net The rigidity of spirocycles can also lock a molecule into a specific bioactive conformation, potentially increasing its affinity for a biological target. nih.gov

Several synthetic strategies have been developed to create azetidine-containing spirocycles. rsc.org One common approach involves the [2+2] cycloaddition of an imine with a ketene (B1206846), known as the Staudinger reaction, to form an azetidin-2-one (B1220530) (a β-lactam), which can then be further modified. rsc.org Other methods include intramolecular cyclizations and strain-release driven reactions. researchgate.netnih.gov For instance, researchers have successfully synthesized spiro-azetidine oxindoles, which combine two important pharmacophores, through enantioselective phase-transfer-catalyzed intramolecular C–C bond formation. nih.gov Another innovative method involves a thermal Staudinger [2+2] cycloaddition between cyclobutylidenemethanone and TMS-imines to create azaspiro[3.3]heptanes, which serve as conformationally-restricted analogues of piperidines. rsc.org

Table 1: Selected Synthetic Approaches to Spirocyclic Azetidines

| Starting Materials | Reaction Type | Resulting Spirocycle | Reference |

| Isatin-derived diazo compounds | N-H insertion followed by intramolecular cyclization | Spiro-3,2′-azetidine oxindoles | nih.gov |

| 2-methyl-N-Boc-4-piperidone, TosMIC | Homologation, reduction, cyclization | Methyl-substituted spirocyclic piperidine-azetidine | acs.org |

| Cyclobutylidenemethanone, TMS-imines | Thermal [2+2] cycloaddition, reduction | 2-substituted azaspiro[3.3]heptanes | rsc.org |

| In situ generated azomethine ylides, 3-alkylidene-2-oxindoles | 1,3-dipolar cycloaddition | Complex spiro heterocyclic compounds | rsc.orgnih.gov |

A significant challenge in drug design is controlling the conformational flexibility of small molecules. enamine.net Highly flexible molecules can lose a substantial amount of conformational entropy upon binding to a target, which can decrease binding affinity. The introduction of small, rigid rings like azetidine is a popular strategy to limit this flexibility. nih.govenamine.net By pre-organizing the molecule into a shape that is complementary to the target's binding site, the entropic penalty of binding is reduced, often leading to enhanced potency. enamine.net

The azetidine scaffold provides a rigid framework that orients substituents in well-defined vectors, which is highly advantageous for creating lead-like molecules with improved properties. pharmablock.comenamine.net This conformational restriction allows for more predictable interactions with biological targets and can lead to higher reproducibility in computational screening methods. enamine.net Azelnidipine, a calcium channel blocker used as an antihypertensive, is a successful example of a drug that incorporates an azetidine building block to achieve a specific, rigid conformation. enamine.net

Fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for identifying lead compounds. enamine.netacs.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then elaborated or linked together to create more potent, lead-like molecules. acs.org

The properties of azetidines make them ideal candidates for FBDD. enamine.net Their lack of molecular flexibility and defined three-dimensional shape are significant advantages in this context. enamine.netacs.org Using azetidine-based fragments allows medicinal chemists to systematically explore the chemical space around a target in three dimensions. A modular platform utilizing bifunctional building blocks, including those derived from azetidine, enables the programmable elaboration of two-dimensional fragment hits into more complex 3D compounds, streamlining the discovery of novel and selective inhibitors. acs.org

Role in Medicinal Chemistry Programs and Bioactive Compound Development

The azetidine moiety is a versatile tool in medicinal chemistry programs, employed to modulate the properties of bioactive compounds and to understand their interactions with biological targets. lifechemicals.comrsc.org Its incorporation can lead to compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govjmchemsci.com

The introduction of an azetidine ring into a molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The rigid, saturated nature of the azetidine scaffold can improve metabolic stability, as spirocyclic azetidines, for example, are often poorly recognized by degradative enzymes. enamine.net

Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor or, if unsubstituted (NH-azetidine), a hydrogen bond donor, influencing properties like solubility and membrane permeability. sciencedaily.com The scaffold can serve as a non-classical bioisostere for other common rings, such as piperidine (B6355638) or pyrrolidine (B122466), while offering a different vector space and physicochemical footprint. In some cases, replacing a more flexible or metabolically labile group with an azetidine has led to drug candidates with improved properties, such as enhanced central nervous system (CNS) penetration. acs.org For instance, certain bicyclic pyrrolidine analogues, designed to mimic bicyclic azetidines, have shown favorable pharmacokinetic properties, including CNS penetration, making them promising for treating neurological conditions. acs.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a compound affect its biological activity. The azetidine scaffold provides a fixed core upon which various substituents can be placed to probe these relationships. lifechemicals.comnih.gov

One study explored azetidine derivatives as inhibitors of GABA uptake transporters (GATs). nih.gov Researchers synthesized and evaluated a series of azetidines substituted at either the 2- or 3-position with different acidic moieties and lipophilic side chains. The SAR study revealed that azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group were the most potent inhibitors of the GAT-1 transporter. nih.gov In contrast, substituting the carboxylic acid with a tetrazole ring resulted in a loss of potency. nih.gov

Another SAR study focused on bicyclic pyrrolidine analogues that mimic the geometry of earlier bicyclic azetidine inhibitors of Toxoplasma gondii. acs.org By systematically modifying different parts of the molecule (referred to as R1, R2, and R3), researchers were able to significantly improve potency. The data showed that introducing a meta-phenol group on a distal phenyl ring enhanced in vitro activity by over 20-fold. acs.org

Table 2: SAR of Azetidine Derivatives as GAT-1 Inhibitors

| Compound Structure (General) | Lipophilic Residue (R) | IC₅₀ at GAT-1 (μM) | Reference |

| Azetidin-2-ylacetic acid derivative | 4,4-diphenylbutenyl | 2.83 ± 0.67 | nih.gov |

| Azetidin-2-ylacetic acid derivative | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | N-(4,4-diphenylbut-3-en-1-yl) | 26.6 ± 3.3 | nih.gov |

| {1-[2-(Benzhydryloxy)ethyl]azetidin-3-yl}acetic acid | N/A | > 100 | nih.gov |

This systematic exploration demonstrates the power of using the azetidine scaffold to fine-tune molecular interactions and optimize biological activity.

Development of Specific Therapeutic Agents (e.g., for Neurological Diseases, JAK1/JAK2 Inhibitors)

The rigid framework of the azetidine ring has proven advantageous in the design of targeted therapies. Its incorporation into drug candidates can lead to improved physicochemical properties and biological activity. nih.gov

Neurological Diseases: Azetidine-based scaffolds are actively being explored for the development of drugs targeting the central nervous system (CNS). nih.govnih.gov The synthesis of diverse libraries of molecules containing azetidine cores is a strategy employed to discover new chemical entities with potential for treating neurological disorders. nih.gov The inherent properties of the azetidine motif can be tailored to enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs. nih.gov Research has focused on creating densely functionalized azetidine ring systems that can be elaborated into a variety of fused, bridged, and spirocyclic structures, thereby accessing novel chemical space for CNS-focused drug discovery. nih.gov

JAK1/JAK2 Inhibitors: Azetidine moieties are key components in the structure of several Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, making JAK inhibitors a significant class of therapeutic agents. nih.govfrontiersin.org Baricitinib, an inhibitor of JAK1 and JAK2, features an azetidine ring in its structure. frontiersin.orgnih.gov This drug has demonstrated efficacy in treating conditions like rheumatoid arthritis and has been investigated for diabetic kidney disease. nih.govfrontiersin.org The synthesis of the azetidine-containing intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is a critical step in the production of baricitinib. nih.gov The development of selective JAK inhibitors continues to be an active area of research, with molecules like Tofacitinib (a potent JAK1/3 inhibitor with activity against JAK2) and Fedratinib (a selective JAK2 inhibitor) also playing important roles in therapy. nih.govnih.gov

| Therapeutic Agent | Target | Therapeutic Area |

|---|---|---|

| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis, Inflammatory Diseases |

| Tofacitinib | JAK1/JAK3 > JAK2 | Rheumatoid Arthritis, Autoimmune Diseases |

| Fedratinib | JAK2 | Myelofibrosis |

Advanced Linker Motifs and PROTAC Development

The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of specific proteins. nih.gov PROTACs are heterobifunctional molecules composed of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker's composition and length are critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Azetidine derivatives are being incorporated as rigid and sophisticated linker motifs, moving beyond simple alkyl and polyethylene (B3416737) glycol (PEG) chains. nih.gov These heterocyclic scaffolds can impart a degree of rigidity to the linker, which can pre-organize the PROTAC for more efficient ternary complex formation. nih.gov For instance, azetidine-3-carboxylic acid is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in PROTAC linkers. medchemexpress.com The use of clickable chemistry, such as the copper-catalyzed reaction between azides and alkynes (like tert-butyl 3-ethynylazetidine-1-carboxylate), facilitates the rapid synthesis of PROTAC libraries with varied linker structures. nih.govbldpharm.com This modular approach allows for the systematic optimization of the linker to achieve maximal degradation potency. nih.gov

Utility in Natural Product Synthesis and Analog Design

Azetidine-containing natural products, while relatively rare, possess interesting biological activities. bohrium.comrsc.org The synthesis of these natural products and their analogs presents significant challenges due to the inherent ring strain of the four-membered heterocycle. bohrium.comresearchgate.net However, the unique properties conferred by the azetidine scaffold make it an attractive target for synthetic chemists. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecular identity and purity of azetidine compounds. researchgate.netjmchemsci.comwisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For tert-Butyl 3-ethoxyazetidine-1-carboxylate, ¹H and ¹³C NMR spectra offer unambiguous evidence of its structure by revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, multiplets for the protons on the azetidine ring, and a quartet and triplet for the ethoxy group protons. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For the target molecule, distinct signals are expected for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the azetidine ring, and the carbons of the ethoxy substituent. nih.govnih.gov

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl | Boc C=O | - | ~156 |

| Quaternary C | Boc C(CH₃)₃ | - | ~80 |

| Methyl | Boc C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28 |

| Methylene (B1212753) | Azetidine CH₂ | ~3.7-4.1 (multiplet, 4H) | ~53-57 |

| Methine | Azetidine CH | ~4.2-4.6 (multiplet, 1H) | ~65-70 |

| Methylene | Ethoxy OCH₂ | ~3.5 (quartet, 2H) | ~64 |

| Methyl | Ethoxy CH₃ | ~1.2 (triplet, 3H) | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate (B1207046) group. mu.edu.iqresearchgate.net Other key absorptions include C-H stretching from the alkyl groups and C-O stretching from the ether and carbamate functionalities. researchgate.netmu.edu.iq The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the N-substituted nature of the azetidine ring.

Interactive Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |

| Carbamate | C=O Stretch | 1700 - 1670 | Strong |

| Alkane | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Ether/Ester | C-O Stretch | 1250 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. In high-resolution mass spectrometry (HRMS), the exact molecular formula can be determined. nih.gov

The N-Boc protecting group exhibits characteristic fragmentation patterns. nih.gov Under electrospray ionization (ESI) conditions, the molecular ion [M+H]⁺ or [M+Na]⁺ is typically observed. However, the tert-butoxycarbonyl group is thermally labile and can undergo facile fragmentation through loss of isobutylene (B52900) (56 Da) or through a McLafferty rearrangement, which can sometimes complicate the interpretation of the mass spectrum. acs.org The use of on-column H/D exchange with a deuterated mobile phase can be a useful tool to confirm the presence of t-Boc groups. acs.orgresearchgate.net

Chromatographic Methods for Isolation and Purity Determination

Chromatography is indispensable for the separation of compounds from a reaction mixture and for the determination of purity. The choice of method depends on the scale and purpose, from reaction monitoring to preparative isolation or quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with a standard, and determine the appropriate solvent system for column chromatography. mu.edu.iq For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) on a silica (B1680970) gel plate is typically effective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. For azetidine derivatives, both normal-phase and reversed-phase methods are common.

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). americanpharmaceuticalreview.com Additives like formic acid or trifluoroacetic acid are often used to improve peak shape.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), and can be particularly useful for separating isomers. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar azetidine derivatives, such as those with free carboxylic acid groups, HILIC can provide better retention and separation than traditional RP-HPLC. researchgate.net

Interactive Table 3: General HPLC Conditions for Azetidine Derivatives

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18, C8 | Silica, Amino, Diol |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Ethanol, Heptane/Isopropanol |

| Detector | UV (at low wavelength, ~210 nm), ELSD, MS | UV, ELSD, MS |

| Application | Purity determination, Quantification | Isomer separation, Purification |

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While many N-Boc protected azetidines can be analyzed directly, less volatile derivatives, such as those containing free carboxylic acids, often require derivatization to increase their volatility. vwr.com A common derivatization technique is silylation, which converts polar -OH and -COOH groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful combination for purity analysis and identification of trace impurities. researchgate.net

Stereochemical Analysis of Chiral Azetidines

The azetidine ring of this compound contains a stereocenter at the C3 position. Therefore, the compound can exist as a pair of enantiomers. The analysis and separation of these stereoisomers are critical, as they can have different biological activities.

Chiral Chromatography

The most direct and widely used method for separating and quantifying enantiomers is chiral chromatography, available in both HPLC and GC formats.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including azetidine derivatives. nih.gov The separation of the enantiomers of azelnidipine, a drug containing an azetidine ring, has been successfully achieved using a Chiralpak AD-H column with a hexane-isopropanol mobile phase. nih.gov

Chiral GC: For volatile chiral compounds, GC with a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) can provide excellent enantiomeric separation. researchgate.net

Separation of Diastereomers

In synthetic routes that produce multiple stereocenters, the resulting diastereomers can often be separated using standard, non-chiral chromatography techniques like flash column chromatography or HPLC, due to their different physical properties. acs.org

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern, a three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. chemrxiv.org This technique is often used to confirm the configuration of a key intermediate or final product in a stereoselective synthesis.

Compound Reference Table

Vi. Computational Chemistry and in Silico Modeling of Azetidine Systems

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of the azetidine (B1206935) ring are crucial determinants of its biological activity and physical properties. The four-membered ring is not planar and exists in a puckered conformation. nih.gov Computational studies, often employing density functional theory (DFT), are used to analyze these conformational preferences. fsu.edu The substitution pattern on the azetidine ring significantly influences the ring's pucker. For instance, computational studies on fluorinated azetidine derivatives have shown that the ring prefers a pucker that places the fluorine atom distant from the nitrogen atom. researchgate.net The change in ring size from the five-membered prolyl ring to the four-membered azetidine ring results in remarkable changes to the backbone and ring structure. nih.gov

Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of azetidine-containing molecules and their interactions with their environment over time. nih.govyoutube.com MD simulations can be used to assess the stability of azetidine derivatives when bound to a biological target. researchgate.netresearchgate.net Key parameters analyzed in these simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net For example, an MD simulation of an azetidin-2-one (B1220530) derivative bound to the epidermal growth factor receptor (EGFR) showed a stable RMSD of approximately 1Å over 50 nanoseconds, indicating a stable binding interaction. researchgate.net Similarly, a 90 ns MD simulation of another azetidine derivative targeting the Hepatitis C virus (HCV) NS5B protein yielded a stable RMSD between 0.75 Å and 1.5 Å. researchgate.net These simulations provide a detailed view of molecular interactions and help validate docking results by confirming the stability of the predicted binding poses. physchemres.org

Prediction of Drug-Like Properties (e.g., ADME parameters)acs.org

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. acs.org These computational techniques help to filter out candidates with poor pharmacokinetic profiles, saving time and resources. researchgate.net For azetidine derivatives, various studies have utilized computational tools like the SwissADME server to predict their drug-likeness. researchgate.netresearchgate.net

Key parameters evaluated include adherence to Lipinski's rule of five, which predicts oral bioavailability. nih.gov Studies on novel azetidin-2-one derivatives have shown that they satisfy Lipinski's parameters, suggesting potential as orally active compounds. researchgate.netnih.gov Other important predicted properties include topological polar surface area (TPSA), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. researchgate.netnih.gov For a series of CNS-focused azetidine-based scaffolds, in silico analysis confirmed that properties such as molecular weight, TPSA, and cLogP were well within the preferred range for CNS compounds. nih.gov However, some models suggest that compounds with azetidine analogs might have difficulty penetrating the BBB. acs.org

The table below summarizes typical ADME parameters predicted for various series of azetidine derivatives, showcasing the utility of these in silico tools.

| Parameter | Finding | Significance | Source |

| Lipinski's Rule of Five | Many synthesized azetidine derivatives adhere to the rule. | Suggests good potential for oral bioavailability. | researchgate.netnih.gov |

| Gastrointestinal (GI) Absorption | Predicted to be high for many azetidine compounds. | Indicates efficient absorption from the intestine after oral administration. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Computed models are used to assess the probability of brain exposure. | Crucial for designing drugs targeting the central nervous system. | acs.orgnih.gov |

| Topological Polar Surface Area (TPSA) | Calculated values for azetidine libraries often fall within the desired range for CNS drugs (< 140Ų). | Influences membrane permeability and oral bioavailability. | researchgate.netnih.gov |

| Metabolic Stability | Incorporation of azetidines into scaffolds can improve metabolic stability. | A key factor for in vivo efficacy and duration of action. | rsc.org |

| Aqueous Solubility | Generally good for many azetidine amide compounds. | Affects absorption and formulation possibilities. | acs.org |

This table is a generalized representation based on findings from multiple studies on different azetidine derivatives.

Docking and Molecular Recognition Studies in Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is a critical tool in drug discovery for understanding how a ligand, such as an azetidine derivative, might interact with the active site of a protein target. rjptonline.orgnih.gov Software like AutoDock and GOLD Suite are commonly used for these studies. researchgate.netrjptonline.org

Docking studies have been successfully applied to various azetidine derivatives to predict their binding modes and affinities. For instance, azetidin-2-one derivatives have been docked against the enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs, with results showing favorable hydrogen bonding and hydrophobic interactions. rjptonline.org In another study, novel azetidin-2-one derivatives were evaluated as inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net The docking results showed that some compounds had a better PLP (Piecewise Linear Potential) fitness score than the reference drug, erlotinib, indicating a strong binding interaction. researchgate.net

These studies analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding site. rjptonline.orgnih.gov For example, docking of an antibacterial β-lactam derivative confirmed that it inhibits cell wall synthesis by targeting the transpeptidase enzyme. nih.gov The binding energy values calculated from these simulations provide an estimate of the binding affinity, helping to prioritize compounds for synthesis and further testing. nih.gov

Reaction Pathway Modeling and Mechanistic Elucidation

Computational modeling is a powerful tool for understanding and predicting the outcomes of chemical reactions used to synthesize complex molecules like azetidines. thescience.dev The synthesis of the four-membered azetidine ring can be challenging, and computational models help to prescreen substrates and predict reaction feasibility, moving beyond a trial-and-error approach. thescience.devmit.edu

Computational methods are also used to elucidate reaction mechanisms, such as the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.orgnih.govresearchgate.net These studies can distinguish between different potential pathways, for example, by determining whether a reaction proceeds through a singlet or triplet excited state or involves a diradical intermediate. rsc.orgnih.govresearchgate.net Similarly, the mechanism for the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, catalyzed by Lewis acids like La(OTf)₃, can be investigated using computational approaches to understand the regioselectivity of the ring-opening. frontiersin.org

常见问题

Q. What are the optimal synthetic routes for preparing tert-butyl 3-ethoxyazetidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Azetidine Ring Functionalization : Introduce the ethoxy group at the 3-position via nucleophilic substitution or Mitsunobu reaction, using tert-butyl carbamate as a protecting group to prevent side reactions .

Boc Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is used to protect the azetidine nitrogen. Deprotection is achieved under acidic conditions (e.g., HCl/dioxane) .

Reaction Optimization :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., Grignard additions) to avoid decomposition .

- Solvent Selection : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Catalysts : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethoxylation | NaH, EtOH, DMF, 0°C | 65–75 | >95% |

| Boc Deprotection | 4M HCl/dioxane, RT | 90 | >98% |

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 244.2 (C₁₂H₂₁NO₃⁺) .

- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

Critical Note : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How should this compound be stored to ensure stability, and what are its degradation pathways?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Degradation Pathways :

Advanced Research Questions

Q. How does the ethoxy substituent influence the conformational dynamics of the azetidine ring, and what techniques are used to study this?

Methodological Answer:

- Low-Temperature NMR : Resolve axial/equatorial ethoxy conformers by cooling samples to −80°C in CD₂Cl₂ .

- DFT Calculations : Compare energy barriers between conformers using Gaussian or ORCA with solvent models (e.g., PCM for DCM) .

- X-ray Crystallography : Resolve crystal packing effects, though limited by compound crystallinity .

Q. Example Conformational Analysis Table

| Technique | Key Observation | Energy Difference (kJ/mol) |

|---|---|---|

| DFT (B3LYP) | Axial conformer favored in vacuum | 2.1 |

| NMR (CDCl₃, −80°C) | Equatorial conformer dominates | – |

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for secondary amines) to avoid Boc cleavage during alkylation .

- Reaction Monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust conditions dynamically .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SN2 reactions to enhance nucleophilicity .

Case Study : Substitution at the 1-position with Grignard reagents requires strict anhydrous conditions to prevent Boc deprotection .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen derivatives against targets (e.g., kinases) based on azetidine’s hydrogen-bonding capacity .

- MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns trajectories .

- SAR Studies : Correlate ethoxy group orientation (axial vs. equatorial) with IC₅₀ values in enzyme assays .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields or spectral data?

Methodological Answer:

- Reproducibility Checks : Validate literature methods using controlled humidity (<30% RH) and standardized reagents .

- Meta-Analysis : Cross-reference NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Collaborative Databases : Upload spectral data to PubChem or ChemSpider for community validation .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:

Q. Example Multi-Step Synthesis Table

| Step | Target Molecule | Key Reaction | Yield (%) |

|---|---|---|---|

| 1 | Intermediate A | Ethoxylation | 70 |

| 2 | Intermediate B | Boc Deprotection | 85 |

| 3 | Final Inhibitor | Suzuki Coupling | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。